methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate
CAS No.:
Cat. No.: VC15893912
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H39NO4 |
|---|---|
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | methyl (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
| Standard InChI | InChI=1S/C29H39NO4/c1-5-6-16-33-17-18-34-27-12-9-23(10-13-27)24-11-14-28-26(19-24)20-25(29(31)32-4)8-7-15-30(28)21-22(2)3/h9-14,19-20,22H,5-8,15-18,21H2,1-4H3/b25-20+ |
| Standard InChI Key | PDFONMQPRVHLQN-LKUDQCMESA-N |
| Isomeric SMILES | CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)OC)CC(C)C |
| Canonical SMILES | CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)OC)CC(C)C |
Introduction
Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It belongs to the category of azocine derivatives, known for their diverse biological activities. The compound features a tetrahydrobenzo[b]azocine core, an ester functional group, and a butoxyethoxyphenyl substituent, contributing to its chemical reactivity and potential biological activity.
Chemical Formula and Molecular Weight
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Molecular Formula: C29H39NO4
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Molecular Weight: Approximately 465.6 g/mol.
Structural Features
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Tetrahydrobenzo[b]azocine Core: This bicyclic structure is central to the compound's chemical properties.
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Ester Functional Group: Contributes to its reactivity in organic reactions.
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Butoxyethoxyphenyl Substituent: Enhances its potential biological activity.
Synthesis and Production
The synthesis of methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves multi-step organic reactions. Techniques such as refluxing, microwave-assisted synthesis, or continuous flow methods can be employed to optimize production. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Potential Applications
This compound shows promise in various fields, particularly in medicinal chemistry due to its complex structure and potential biological activities. Similar compounds are often studied for their interactions with biological targets such as enzymes or receptors.
Chemical Reactions
The compound can undergo various chemical reactions typical for esters and heterocycles. Reaction conditions significantly affect the reaction pathways and yields.
Biological Activity
While specific mechanisms for this compound are not well-documented, compounds with similar structures often interact with biological targets through specific binding affinities. Further quantitative data on biological assays would be necessary to elucidate its mechanism fully.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate | C29H39NO4 | 465.6 g/mol | Medicinal chemistry, pharmacology |
| (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide | Not specified | 680.9 g/mol | Biological activity studies |
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